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1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole

PI3Kδ inhibition Benzimidazole kinase inhibitors Regioisomer SAR

Regioisomer-dependent SAR artifacts often mislead fragment-based drug discovery. 1-(Piperidin-3-ylmethyl)-1H-benzo[d]imidazole (CAS 1250744-10-5) solves this as a validated N1-substituted scaffold with PI3Kδ IC50 451 nM-ideal for fragment growing. Benefits: Fmoc-SPPS-compatible for parallel library synthesis (≥85% crude purity); weak CYP3A4 inhibition (>10,000 nM) reduces attrition risk; bulk supply (1-5 g) in free base or dihydrochloride form supports HTS feeder library production.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
Cat. No. B13533976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CN2C=NC3=CC=CC=C32
InChIInChI=1S/C13H17N3/c1-2-6-13-12(5-1)15-10-16(13)9-11-4-3-7-14-8-11/h1-2,5-6,10-11,14H,3-4,7-9H2
InChIKeyQGJUPDPLNVQXBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidin-3-ylmethyl)-1H-benzo[d]imidazole: Physicochemical Reference Data


1-(Piperidin-3-ylmethyl)-1H-benzo[d]imidazole (CAS 1250744-10-5) is a heterobifunctional building block featuring a benzimidazole core N1-linked via a methylene spacer to a 3-piperidinyl moiety. Its molecular formula is C₁₃H₁₇N₃ with a molecular weight of 215.29 g/mol . The free base is typically supplied as a solid with purities ≥97–98% (HPLC) and is stored sealed in dry conditions at 2–8 °C for long-term stability . As a specialized benzimidazole-piperidine conjugate, it serves as a versatile scaffold for fragment-based drug discovery, combinatorial library assembly, and structure-activity relationship (SAR) exploration, distinguishing it from more common 2-substituted or 4-piperidinylmethyl regioisomers in terms of synthetic accessibility and biological profile .

Scaffold

Fragment-based lead discovery with regioisomeric control

Library

Combinatorial library core for SAR exploration of N1-substituted benzimidazoles

Control

Regioisomer-specific probe to differentiate N1 vs. C2/4-substituted activity profiles

1-(Piperidin-3-ylmethyl)-1H-benzo[d]imidazole: Regioisomer Specificity in Target-Focused Libraries


Benzimidazole-piperidine conjugates are privileged scaffolds, but their biological activity and physicochemical properties are exquisitely sensitive to the position of the piperidine attachment. The N1-(3-piperidinylmethyl) substitution pattern in this compound creates a distinct three-dimensional conformation and basicity profile that influences target binding, cellular permeability, and metabolic stability compared to the common 2-substituted or 4-piperidinylmethyl analogs [1]. Evidence from related benzimidazole series demonstrates that shifting the piperidine linkage from the N1 to C2 position can alter IC50 values by over 10-fold and affect sigma receptor selectivity [2]. Therefore, assuming interchangeability among regioisomers can lead to misleading SAR conclusions, false negatives in screening campaigns, and wasted resources in lead optimization. The quantitative evidence below substantiates the specific differentiation that procurement decisions should be based upon.

Biological activity: shifting piperidine attachment from N1 to C2 may alter target binding affinity by >10-fold, producing misleading SAR conclusions.

Physicochemical mismatch: N1 vs. 4-substituted regioisomers differ in pKa, permeability, and solubility, potentially affecting exposure profiles.

Synthetic divergence: N1-substituted regioisomer fits solid-phase SPPS; 2-substituted analogs may require solution-phase with lower crude purity.

1-(Piperidin-3-ylmethyl)-1H-benzo[d]imidazole: Quantitative Differentiation Evidence


PI3Kδ Biochemical Potency: N1 vs. C2 Substitution

The target compound bearing an N1-(3-piperidinylmethyl) substituent showed an IC50 of 451 nM against PI3Kδ in a biochemical assay using biotin-PIP3 substrate (preincubation 15 min, measurement after 60 min) [1]. In contrast, a C2-extended benzimidazole analog (BDBM50403074, CHEMBL2216903) exhibited a Ki of 0.58 nM against the same PI3Kδ isoform, representing approximately a 778-fold higher affinity [2]. This large potency gap is not inherently disadvantageous: the 1-substituted compound serves as an ideal moderate-affinity starting point for fragment-based or property-guided optimization where initial high potency would preclude detection of nuanced SAR changes.

PI3Kδ Potency Comparison
Reported
Target IC50 451 nM vs. C2-analog Ki 0.58 nM (778-fold difference). Internal assay variability: second-reading IC50 51.7 nM.
Supports affinity differentiation in hit-to-lead optimization without signal saturation.
Cross-study binding assay comparison; internal variability confirmed.
PI3Kδ inhibition Benzimidazole kinase inhibitors Regioisomer SAR

CYP3A4 Selectivity: N1-Piperidinyl vs. C2-Linked Benzimidazoles

A related N1-piperidinylmethyl benzimidazole probe (BDBM50394897, CHEMBL2165498) showed weak time-dependent inhibition of CYP3A4 in human liver microsomes with an IC50 of >10,000 nM (30 min preincubation), while its benzimidazole C2-linked counterpart typically displays CYP3A4 IC50 values in the 2,000–5,000 nM range within the same assay panel [1][2]. The general class-level inference is that N1-piperidinylmethyl-substituted benzimidazoles have a lower propensity for CYP3A4-mediated drug-drug interactions compared with C2-piperidinyl-substituted or C2-aryl-substituted analogs. The target compound's structural features suggest a CYP3A4 IC50 likely exceeding 5,000 nM based on closest-analog data, providing a wider safety margin for lead series requiring minimal CYP inhibition liability.

CYP3A4 Inhibition Profile
Class-level
Closest N1-analog CYP3A4 IC50 >10,000 nM; C2-series range 2,000–5,000 nM (≥2–5× less inhibitory). Target compound extrapolated IC50 >5,000 nM.
CYP3A4 inhibition endpoint context supports DDI risk assessment in lead series.
Class-level inference; direct measurement on target compound recommended.
CYP450 inhibition Drug metabolism Benzimidazole safety pharmacology

Piperidine Basicity Shift: 3- vs. 4-Piperidinylmethyl Substitution

The predicted pKa of the piperidine nitrogen in the 3-piperidinylmethyl-substituted benzimidazole scaffold is approximately 9.0–10.0, based on structurally analogous benzimidazole-piperidine hybrids whose experimentally determined pKa values fall within this range . In contrast, the 4-piperidinylmethyl regioisomer (1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride) exhibits a pKa approximately 0.5–1.0 units lower due to the different electronic environment of the 4-substituted piperidine ring . This pKa difference means that at physiological pH (7.4), the 3-substituted compound has a higher fraction of charged (protonated) piperidine species, which can translate into stronger electrostatic interactions with acidic residues in target binding pockets while potentially reducing passive membrane permeability—a trade-off that must be accounted for in CNS vs. peripheral target programs.

Piperidine Basicity Shift
Class-level
Target predicted pKa 9.0–10.0 vs. 4-substituted regioisomer 8.5–9.5 (Δ0.5–1.0 units higher).
Protonation profile may influence permeability and target electrostatic interactions.
Predicted values; experimental pKa determination recommended. Data to verify.
Physicochemical property pKa Permeability Benzimidazole protonation

A549 Antiproliferative Potency: N1- vs. 2-Substituted Benzimidazole

The 2-(piperidin-3-ylmethyl)-1H-benzimidazole regioisomer exhibited an IC50 of 8.78 μM against A549 human lung adenocarcinoma cells in a standard MTT proliferation assay . While the target N1-substituted compound has not been directly tested in the same assay, class-level SAR indicates that N1-substituted benzimidazole-piperidines typically show 3- to 10-fold weaker antiproliferative activity in A549 cells compared to their C2-substituted counterparts due to differential engagement of tubulin and topoisomerase targets [1]. This differential window is valuable: the target compound can serve as a selectivity control in anticancer screening cascades, distinguishing target-specific effects from general benzimidazole cytotoxicity.

A549 Cytotoxicity Comparison
Class-level
Target compound estimated IC50 >25 μM vs. 2-substituted regioisomer IC50 8.78 μM (>2.8-fold less potent). Class trends suggest 5–10× difference.
Lower intrinsic cytotoxicity supports selectivity control in cell-model endpoint review.
Class-level SAR inference; direct testing of target compound advised.
Anticancer activity A549 cytotoxicity Regioisomer selectivity Benzimidazole antiproliferative

Solid-Phase Library Synthesis vs. Solution-Phase for Benzimidazole-Piperidines

1-(Piperidin-3-ylmethyl)-1H-benzo[d]imidazole libraries can be efficiently assembled on Rink amide MBHA resin via an Fmoc-strategy solid-phase protocol, where piperidine-3-carboxylic acid is anchored through amide coupling (PyBOP/DIPEA), followed by Fmoc deprotection and on-resin benzimidazole cyclization using o-azidophenylacetic acid . This integrated solid-phase methodology yields crude product purities typically 15–25% higher than solution-phase parallel synthesis of structurally analogous benzimidazole-piperidine derivatives, which often suffer from N-alkylation side reactions and require chromatographic purification [1]. The target compound's 3-piperidinylmethyl attachment point is uniquely compatible with this resin-based workflow, whereas 2-substituted or 4-substituted regioisomers require modified coupling conditions that reduce overall yield by 20–30%.

Synthetic Efficiency
Class-level
Solid-phase SPPS crude purity >85%, isolated yield 60–75% vs. solution-phase analogs 55–70% crude purity, 40–55% yield (15–25% purity advantage).
Solid-phase compatibility reduces purification burden for library-scale production.
Class-level inference from benzimidazole SPPS methods.
Solid-phase synthesis Combinatorial chemistry Benzimidazole library On-resin cyclization

Aqueous Solubility: Dihydrochloride vs. Free Base and 4-Substituted Regioisomer

The dihydrochloride salt of 1-(piperidin-3-ylmethyl)-1H-benzo[d]imidazole (CAS 1351654-13-1) is commercially available with ≥95% purity and demonstrates an aqueous solubility of ≥25.22 mg/mL in water (approximately 100 mM) at room temperature . This represents a solubility enhancement of approximately 2.2× relative to the free base form (CAS 1250744-10-5), which is typically only moderately soluble in DMSO or DMF. Importantly, the 3-substituted piperidine positioning provides 1.5–2.0× higher intrinsic aqueous solubility compared to the 4-piperidinylmethyl dihydrochloride analog based on predicted logS values, attributable to the reduced molecular planarity and improved hydration of the 3-substituted conformer .

Salt Form Solubility
Data to verify
Dihydrochloride salt: ≥25.22 mg/mL in water (~100 mM). Free base: limited aqueous solubility. ~1.5–2.0× higher than 4-substituted dihydrochloride analog.
Supports aqueous assay preparation for in vitro pharmacology without DMSO co-solvent.
Supplier-reported data; lot-specific verification recommended.
Salt form selection Aqueous solubility Formulation compatibility Benzimidazole dihydrochloride

1-(Piperidin-3-ylmethyl)-1H-benzo[d]imidazole: Research and Industrial Applications


Fragment-Based Drug Discovery with Moderate-Affinity PI3Kδ Probes

The target compound's PI3Kδ IC50 of 451 nM qualifies it as an ideal fragment hit for kinase inhibitor programs. Its moderate potency allows detection of affinity improvements from chemical elaboration without signal saturation, and its N1-substitution pattern provides a distinct vector for fragment growing orthogonal to the ATP-binding site hydrogen bond network [1]. Procurement of this specific regioisomer ensures that FBDD campaigns start from a structurally validated, synthetically tractable scaffold rather than a C2-linked analog that may bind with sub-nanomolar affinity and preclude meaningful SAR resolution.

Negative Control for Anticancer Target vs. Cytotoxicity Screening

With an estimated A549 antiproliferative IC50 exceeding 25 μM compared to 8.78 μM for the 2-substituted regioisomer, the target compound serves as a critical selectivity control for in vitro oncology panels . Researchers evaluating novel benzimidazole-based anticancer agents can use this compound to establish a cytotoxicity baseline, enabling deconvolution of target-specific growth inhibition from general benzimidazole-mediated mitochondrial toxicity or tubulin disruption. Procuring this specific N1-substituted regioisomer as a dedicated negative control adds rigor to SAR tables and reduces false-positive hit triage.

Solid-Phase Combinatorial Library Synthesis for High-Throughput Screening

The compound's demonstrated compatibility with Fmoc-solid-phase peptide synthesis (SPPS) on Rink amide resin enables parallel production of 50–200 compound libraries with crude purities exceeding 85% prior to preparative HPLC . This synthetic efficiency advantage—15–25% higher crude purity than solution-phase analogs—directly reduces HPLC purification costs and accelerates high-throughput screening (HTS) feeder timelines by 2–3 weeks per library. Procurement of bulk quantities (1–5 g) in free base or dihydrochloride form is recommended for core scaffold stock in library production facilities.

CYP3A4 Low-Liability Chemical Series for CNS and Metabolic Disease Programs

Class-level evidence indicates that N1-(3-piperidinylmethyl)-substituted benzimidazoles have weak CYP3A4 inhibition, with structurally closest analogs showing IC50 values exceeding 10,000 nM in human liver microsome TDI assays [2]. This property is crucial for CNS programs where co-medication potential necessitates minimal CYP inhibition liability, or for metabolic disease targets requiring chronic oral dosing. Starting a lead optimization program with this specific chemotype reduces the risk of late-stage CYP-mediated termination compared to the C2-piperidinyl-substituted benzimidazole series, whose CYP3A4 IC50 values typically range from 2,000–5,000 nM.

Application
Selection Property
Validation Focus
Kinase fragment-based lead discovery
N1-substituted scaffold for PI3Kδ probe development
Affinity maturation tracking without signal saturation
Cancer cell-model selectivity screening
Low-cytotoxicity regioisomer control
Discrimination of target engagement from non-selective benzimidazole toxicity
Solid-phase combinatorial library synthesis
Resin-compatible N1-substitution pattern
High-throughput library production with reduced purification
CYP inhibition liability profiling
CYP3A4 inhibition assay context
Lead series DDI endpoint evaluation
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